Cerium vanadium tetraoxide

Description

Propriétés

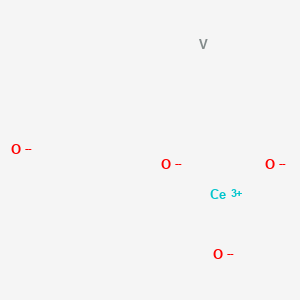

IUPAC Name |

cerium(3+);oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTSCAQNVBAWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893941 | |

| Record name | Cerium vanadate(V) (CeVO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13597-19-8 | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium vanadate(V) (CeVO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cerium vanadium tetraoxide crystal structure analysis

Structural Determination & Bio-Functional Analysis of Cerium Vanadium Tetraoxide ( )

Content Type: Technical Guide & Whitepaper Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Focus: Structural elucidation, spectroscopic validation, and bio-catalytic (nanozyme) application.

Executive Summary

Cerium Vanadium Tetraoxide (

This guide provides a rigorous framework for the structural analysis of

Crystallographic Framework

At ambient conditions,

Lattice Parameters & Space Group[1]

-

Crystal System: Tetragonal

-

Space Group:

(No. 141)[1] -

Point Group:

( -

Formula Units (Z): 4

-

Typical Lattice Constants:

- Å[2]

- Å

-

Coordination:

-

Ce: 8-coordinated (

), site symmetry -

V: 4-coordinated (

), site symmetry

-

Structural Connectivity Diagram

The following diagram illustrates the connectivity logic within the unit cell, highlighting the alternating polyhedra essential for stability and electronic transport.

Caption: Schematic connectivity of the

Synthesis & Phase Control

Achieving the pure tetragonal phase is critical, as

The Analytical Core: Characterization Protocols

This section details the specific methodologies required to validate the structure and surface chemistry of

Protocol A: XRD & Rietveld Refinement Strategy

Rietveld refinement is not merely curve-fitting; it is a hypothesis-testing process for the crystal model. For

Step-by-Step Refinement Workflow:

-

Data Collection: High-resolution powder XRD (

, step size -

Phase Identification: Confirm

phase (JCPDS No. 12-0757 or 79-1065). -

Refinement Sequence:

-

Phase 1 (Instrumental): Refine Zero-shift and Background (Chebyshev polynomial, 6-12 terms).

-

Phase 2 (Unit Cell): Refine Lattice parameters (

). Target: -

Phase 3 (Profile): Refine Peak Shape (Pseudo-Voigt). Include Caglioti parameters (

) to model broadening. -

Phase 4 (Texture): If analyzing nanorods, refine the March-Dollase parameter for preferred orientation along [001].

-

Phase 5 (Atomic): Refine atomic positions (z-coordinate of Oxygen is the only free parameter for O in this symmetry) and thermal parameters (

).

-

Self-Validating Criteria:

-

Goodness of Fit (GoF/

): Should approach 1.0 (typically < 1.5 for nanomaterials). -

Visual Check: No systematic residual intensity in the difference plot.

Caption: Iterative Rietveld refinement strategy for anisotropic

Protocol B: Raman Spectroscopy Assignment

Raman spectroscopy is highly sensitive to local symmetry and oxygen bond vibrations. For the Zircon structure (

Diagnostic Peak Table for

| Frequency ( | Symmetry Mode | Assignment | Structural Significance |

| 860 (Strongest) | Symmetric V-O Stretch | Indicator of | |

| 795 | Asymmetric V-O Stretch | Sensitive to lattice distortion. | |

| 782 | Asymmetric V-O Stretch | Splitting from | |

| 466 | O-V-O Bending | Deformation of the tetrahedron. | |

| 377 | O-V-O Bending | Coupled lattice mode. | |

| 263 | O-V-O Bending | Lattice vibration.[4] |

Note: Shifts in the

Protocol C: XPS & Surface Chemistry ( Ratio)

For nanozyme applications, the catalytic activity is governed by the redox couple on the surface. XPS is the standard for quantifying this.[5]

Data Analysis Protocol:

-

Deconvolution: Fit the

core level spectrum (880–920 eV). -

Peak Assignment:

-

(10 peaks): Characterized by the high binding energy satellite (

- (4 peaks): Main doublets at ~880-885 eV and ~900-905 eV.

-

(10 peaks): Characterized by the high binding energy satellite (

-

Calculation:

-

Interpretation: A higher

ratio correlates with higher SOD-mimic activity (scavenging

Biomedical Translation: The Nanozyme Mechanism

The structural features of

Mechanism of Action

-

Neutral pH (Physiological - Healthy Tissue):

-

Activity: SOD-mimic.

-

Mechanism:

sites on the surface reduce superoxide radicals (

-

-

Acidic pH (TME - Glioblastoma):

-

Activity: POD-mimic (Peroxidase).

-

Mechanism: In the acidic environment of lysosomes or tumors,

catalyzes the breakdown of

-

Pathway Visualization

Caption: Dual-pathway mechanism of

References

-

Materials Project. "Materials Data on CeVO4 (SG:141)." Materials Project, 2015. [Link]

-

Phokha, S., et al. "Synthesis and photocatalytic properties of CeVO4 nanoparticles under UV irradiation." Chalcogenide Letters, 2015.[4][6] [Link]

-

Wu, Y., et al. "Cerium Vanadate Nanozyme with pH-Dependent Dual Enzymatic Activity for Glioblastoma Targeted Therapy and Postradiotherapy Damage Protection." ACS Nano, 2024. [Link]

-

Bhat, S.S., et al. "Two-Dimensional Ultrathin CeVO4 Nanozyme: Fabricated through Non-Oxidic Material." ACS Applied Materials & Interfaces, 2023. [Link]

- Hardcastle, F.D., et al. "Raman spectroscopy of vanadium-oxide solids." Journal of Raman Spectroscopy, 1991. (Foundational reference for V-O mode assignments).

thermal stability of cerium vanadium tetraoxide

Technical Whitepaper: Thermal Stability and Phase Integrity of Cerium Vanadium Tetraoxide ( )

Executive Summary

Cerium Vanadium Tetraoxide (commonly referred to as Cerium Orthovanadate,

This technical guide synthesizes the thermal behavior of

Crystallographic & Structural Foundations

To understand thermal stability, one must first understand the lattice energy holding the material together.

-

Lattice Parameters:

, -

Coordination: The

cation is coordinated by eight oxygen atoms (bisdisphenoid), while the

Scientist's Note: Unlike lighter rare-earth vanadates (e.g.,

Thermal Analysis Profile: The Stability Spectrum

The thermal profile of

Table 1: Thermal Event Thresholds for

| Temperature Range | Thermodynamic Event | Structural Implication | Causality |

| 30°C – 150°C | Dehydration (Endothermic) | Loss of physiosorbed | Removal of surface water; lattice remains intact. |

| 150°C – 400°C | De-solvation / Combustion | Removal of organic templates | If synthesized via sol-gel/hydrothermal, ligands (e.g., EDTA, ethanolamine) oxidize here. |

| 400°C – 700°C | Crystallization / Sintering | Amorphous | Atomic rearrangement reduces surface energy; grain growth occurs. |

| > 700°C | High-Temp Stability Zone | Phase Purity Maintenance | Material is thermodynamically stable. No decomposition up to >1000°C in air. |

| ~1700°C+ | Melting (Theoretical) | Solid | Lattice energy barrier overcome (Typical for RE-vanadates). |

Mechanism of Thermal Integrity

The stability of

-

Oxidative Resistance: In air,

is stable. The Vanadium remains as -

Reductive Instability: In highly reducing atmospheres (e.g.,

at >600°C), there is a risk of reducing

Experimental Protocol: Synthesis & Thermal History

The thermal stability of your final product is dictated by its synthesis history. A "low-temperature" hydrothermal product will exhibit different TGA curves than a solid-state calcined powder due to lattice defects and surface ligands.

Workflow Visualization

The following diagram illustrates the critical path from precursor to thermally stable crystal, highlighting where thermal checkpoints must be validated.

Figure 1: Synthesis workflow emphasizing the calcination step as the "Phase Lock" mechanism for thermal stability.

Detailed Protocol: Assessing Thermal Stability

To validate the stability of a specific

-

Sample Prep: Dry sample at 100°C for 1 hour to remove loosely bound moisture.

-

TGA Setup: Use Alumina (

) crucibles (inert to Vanadates). Do not use Platinum if reducing conditions are expected, as Vanadium can alloy with Pt. -

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 900°C under Air (Flow: 50 mL/min).

-

Validation Check: If mass loss > 5% between 200°C-600°C, the sample retains organic precursors and is not thermally stable for high-precision applications.

-

-

DSC Integration: Look for exothermic peaks between 300°C-500°C. These indicate crystallization of amorphous fractions. A stable, fully crystalline sample should show a flat DSC baseline up to 900°C.

Applications & Hydrothermal Stability in Biology

For the audience in drug development , the "thermal stability" of

Autoclave Stability

-

Protocol: Standard autoclaving (121°C, 15 psi, 20 min).

-

Outcome:

is hydrothermally stable under these conditions. Unlike protein-based therapeutics, it does not denature. -

Caution: Ensure the pH of the suspension is near neutral (pH 6-8). Extreme acidic conditions (pH < 3) combined with heat can lead to leaching of

ions, which are cytotoxic.

Catalytic Implications

In catalytic converters or soot oxidation:

- acts as an oxygen reservoir.

-

Thermal Aging: Prolonged exposure to 800°C may cause sintering (surface area loss) but not phase decomposition. This contrasts with pure

, which melts at ~690°C. The formation of the ternary oxide

Figure 2: Stability logic tree demonstrating material behavior under varying thermal stress conditions.

References

-

Panchal, V., et al. (2011). Zircon to monazite phase transition in CeVO4: X-ray diffraction and Raman-scattering measurements.[1][2][3] Physical Review B. [1]

-

Suresh Rao, N., & Palanna, O. G. (1995). Electrical, thermal and infrared studies of cerium(III) orthovanadate. Bulletin of Materials Science.

-

Mosleh, M., et al. (2016). Biomedical applications of cerium vanadate nanoparticles: A review. ResearchGate.[4][5]

-

Zhang, Z., et al. (2024). Ceria nanoparticles: biomedical applications and toxicity.[6][7][8] Journal of Zhejiang University-SCIENCE B.

-

Luo, J., et al. (2021). Valence Regulation of Ultrathin Cerium Vanadate Nanosheets for Enhanced Photocatalytic CO2 Reduction. MDPI Nanomaterials.

Sources

- 1. Zircon to monazite phase transition in CeVO4: X-ray diffraction and Raman-scattering measurements [uaeh.edu.mx]

- 2. semanticscholar.org [semanticscholar.org]

- 3. [1105.0272] Zircon to monazite phase transition in CeVO4 [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ceria nanoparticles: biomedical applications and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

optical properties of cerium vanadium tetraoxide films

An In-depth Technical Guide to the Optical Properties of Cerium Vanadium Tetraoxide (CeVO₄) Films

Authored by a Senior Application Scientist

Abstract

Cerium vanadium tetraoxide (CeVO₄) is a fascinating ternary oxide material that has garnered significant attention for its unique electronic and optical properties. As a semiconductor with a tetragonal zircon-type structure, its thin films are emerging as highly promising candidates for a range of advanced applications, including photocatalysis, optoelectronic devices, and functional optical coatings.[1][2] This guide provides a comprehensive technical overview of the core optical properties of CeVO₄ films, grounded in fundamental principles and field-proven experimental insights. We will delve into the synthesis--structure-property relationships that govern the performance of these films, offering detailed experimental protocols and explaining the causality behind methodological choices. This document is intended for researchers, materials scientists, and engineers seeking to understand, fabricate, and apply CeVO₄ thin films.

The Foundation: Synthesis of High-Quality CeVO₄ Films

The optical characteristics of a thin film are not intrinsic properties of the chemical formula alone; they are profoundly influenced by the film's microstructure, crystallinity, stoichiometry, and surface morphology. Consequently, the choice of deposition technique is a critical first step that dictates the ultimate performance of the CeVO₄ film. The primary division in thin film deposition lies between physical and chemical methods.[3][4]

-

Physical Vapor Deposition (PVD): Techniques like sputtering involve the physical ejection of atoms from a target material which then condense onto a substrate. PVD is often chosen for its ability to produce dense, adherent films with good uniformity over large areas. For a complex oxide like CeVO₄, co-sputtering from separate cerium and vanadium targets or sputtering from a composite CeVO₄ target in a reactive oxygen atmosphere are viable approaches.[5]

-

Chemical Vapor Deposition (CVD): CVD processes utilize volatile precursor chemicals that react or decompose on a heated substrate surface to form the desired film.[6] A key advantage of CVD is its ability to conformally coat complex, non-planar surfaces. Atomic Layer Deposition (ALD), a subset of CVD, offers the most precise control, allowing for layer-by-layer growth and angstrom-level thickness precision, which is ideal for fabricating ultrathin and highly uniform films.[7][8] The synthesis of 1 nm thick CeVO₄ films on γ-Al₂O₃ has been demonstrated using ALD, showcasing its capability for producing well-defined, two-dimensional crystallites.[8]

-

Solution-Based Methods (e.g., Sol-Gel): These "soft chemistry" approaches involve depositing a liquid precursor solution (a 'sol') onto a substrate, often by spin-coating or dip-coating, followed by a thermal treatment (annealing) to form the solid 'gel' and crystallize the oxide film. Sol-gel methods are cost-effective, offer simple stoichiometry control, and do not require high vacuum. They are particularly well-suited for exploratory research and rapid prototyping.[1]

The causality behind selecting a method is paramount. For applications demanding precise optical thicknesses, such as in multilayer anti-reflection coatings, ALD is the superior choice due to its self-limiting growth mechanism.[7] For robust, large-area photocatalytic surfaces, sputtering may be more economically scalable. Sol-gel is often the go-to for investigating novel dopants and compositions due to the ease of modifying the precursor solution.

Experimental Protocol: Sol-Gel Spin-Coating Synthesis of CeVO₄ Films

This protocol provides a self-validating system for producing crystalline CeVO₄ films. Each step is designed to control a specific film parameter.

-

Precursor Solution Preparation (0.1 M):

-

Step 1a (Cerium Precursor): Dissolve Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) in 2-methoxyethanol in a clean beaker.

-

Step 1b (Vanadium Precursor): In a separate beaker, dissolve Ammonium Metavanadate (NH₄VO₃) in 2-methoxyethanol. Gentle heating (~60°C) and stirring may be required for full dissolution.

-

Step 1c (Mixing & Stabilization): Once both solutions are clear, slowly add the vanadium solution to the cerium solution under vigorous stirring. An equimolar ratio (1:1 Ce:V) is targeted. Add a stabilizing agent, such as acetylacetone (a few drops), to prevent premature precipitation and improve solution longevity.

-

Rationale: 2-methoxyethanol is a common solvent that helps control viscosity and evaporation rates. The stabilizer chelates the metal ions, ensuring a homogeneous solution critical for uniform film formation.

-

-

Substrate Preparation:

-

Step 2: Ultrasonically clean the chosen substrates (e.g., quartz, silicon, or FTO glass) sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.

-

Rationale: A pristine substrate surface is non-negotiable for good film adhesion and uniform nucleation. Any organic residue or particulate matter will lead to defects like pinholes.

-

-

Film Deposition (Spin-Coating):

-

Step 3: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the precursor solution onto the center of the substrate.

-

Step 4: Spin the substrate, typically in a two-stage process: a slow spin (e.g., 500 rpm for 10s) to spread the solution, followed by a fast spin (e.g., 3000 rpm for 30s) to achieve the desired thickness.

-

Rationale: The final film thickness is inversely proportional to the square root of the final spin speed. This relationship allows for tunable and repeatable thickness control.

-

-

Drying and Annealing:

-

Step 5 (Drying): Place the coated substrate on a hot plate at ~150°C for 10 minutes to evaporate the solvent.

-

Step 6 (Annealing/Crystallization): Transfer the substrate to a tube furnace and anneal in air at a higher temperature (e.g., 500-600°C) for 1-2 hours.

-

Rationale: The drying step prevents cracking during the more aggressive high-temperature anneal. The annealing step provides the thermal energy necessary for the decomposition of organic and nitrate residues and the crystallization of the CeVO₄ phase. The final annealing temperature and duration are critical variables that control crystallinity and grain size.

-

The entire workflow can be visualized as follows:

Core Optical Properties & Characterization Protocols

The interaction of light with a CeVO₄ film is primarily defined by its absorption, transmission, and emission characteristics. These are quantified by fundamental parameters such as the optical band gap, refractive index, and photoluminescence spectrum.

Optical Band Gap (Eg)

The band gap is the minimum energy required to excite an electron from the valence band to the conduction band, making it a critical parameter for any optoelectronic or photocatalytic application. CeVO₄ is a semiconductor with a band gap that is highly sensitive to its synthesis method, crystallinity, and stoichiometry.[9] Reported values vary significantly, from as low as 1.18 eV to as high as 3.49 eV.[1][9][10][11] This wide range underscores the importance of precise synthesis control to tune the material for specific applications. For instance, a wider band gap of ~3.5 eV is suitable for UV-light-driven photocatalysis, while a narrower band gap is desirable for absorbing a larger portion of the solar spectrum.[9]

Experimental Protocol: Band Gap Determination via UV-Visible Spectroscopy

-

Measurement: Record the optical absorbance (A) or transmittance (%T) spectrum of the CeVO₄ film on a transparent substrate (e.g., quartz) over a wide wavelength (λ) range (e.g., 200-1100 nm) using a dual-beam UV-Vis spectrophotometer.

-

Calculation of Absorption Coefficient (α): Convert the absorbance to the absorption coefficient using the Beer-Lambert law: α = 2.303 * (A / d), where 'd' is the film thickness (which must be measured independently, e.g., by profilometry or ellipsometry).

-

Tauc Plot Construction: The relationship between α and the incident photon energy (hν) is given by the Tauc equation: (αhν)1/n = B(hν - Eg), where B is a constant and the exponent 'n' depends on the nature of the electronic transition. For a direct band gap semiconductor like CeVO₄, n = 1/2.[10]

-

Extrapolation: Plot (αhν)² versus hν (where hν in eV = 1240 / λ in nm). Extrapolate the linear portion of the curve to the energy axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap, Eg.[10]

| Reported Band Gap (Eg) | Synthesis Method | Material Form | Reference |

| 3.49 eV | Ultrasound Method | Nanoparticles | [9] |

| 3.2 eV | Sol-Gel Auto Combustion | Nanoparticles | [1] |

| 1.85 eV | Hydrothermal | Nanoparticles | [11] |

| 1.18 eV | Hydrothermal | Nanocomposite (with BiVO₄) | [10] |

Table 1: Comparison of reported optical band gap values for CeVO₄, illustrating the strong dependence on the synthesis route and material form.

Refractive Index (n) and Extinction Coefficient (k)

The refractive index (n) and extinction coefficient (k) are the real and imaginary parts of the complex refractive index. They describe how light propagates through and is absorbed by the material, respectively. These parameters are crucial for designing optical devices like anti-reflection coatings, waveguides, and filters.

While specific data for CeVO₄ films is not widely published, we can infer its likely properties by examining its constituent oxides, CeO₂ and V₂O₅. CeO₂ films typically exhibit a refractive index in the range of 2.3 to 2.6 in the visible spectrum.[12][13][14] Vanadium oxide films show a similar range of 2.45 to 2.62.[15] It is therefore reasonable to expect that CeVO₄ films will also possess a high refractive index, making them suitable for applications where light manipulation is key.

Experimental Protocol: Characterization by Spectroscopic Ellipsometry

-

Principle: Spectroscopic Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from the film's surface. It measures two parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

Measurement: The CeVO₄ film on a reflective substrate (like silicon) is placed in the ellipsometer. The instrument directs a polarized light beam at a known angle of incidence and measures the polarization state of the reflected light over the desired spectral range.

-

Modeling & Data Fitting: This is the most critical step. A mathematical model of the sample is constructed, typically a multi-layer model (e.g., Substrate / Film / Surface Roughness / Air). The optical properties of the film are described by a dispersion model (e.g., Cauchy, Sellmeier, or Tauc-Lorentz oscillator model). The software then performs an iterative regression analysis to fit the model-generated Ψ and Δ values to the experimental data by varying the model parameters (like film thickness, n, and k).

-

Output: The result of a successful fit is the film's thickness and its optical constants (n and k) as a function of wavelength.

Photoluminescence (PL)

Photoluminescence is the emission of light from a material after it has absorbed photons. It is a powerful tool for probing the electronic structure, defect states, and energy transfer mechanisms within a material. In CeVO₄, PL can arise from charge-transfer transitions within the (VO₄)³⁻ vanadate groups or from defect levels within the band gap.[16][17] The PL properties can be significantly enhanced and tuned by doping with rare-earth ions.[2]

Experimental Protocol: Photoluminescence Spectroscopy

-

Excitation: The CeVO₄ film is illuminated with a monochromatic light source, typically a laser or a xenon lamp passed through a monochromator. The excitation energy must be greater than the material's band gap (Eg) to generate electron-hole pairs.

-

Emission Collection: The light emitted from the sample is collected, typically at a 90° angle to the excitation beam to minimize scattered light.

-

Spectral Analysis: The collected light is passed through a second monochromator, which scans through the emission wavelengths.

-

Detection: A sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera, measures the intensity of the emitted light at each wavelength.

-

Data Output: The final output is a plot of emission intensity versus wavelength, which reveals the characteristic emission peaks of the material. For instance, CeVO₄-V₂O₃ composites excited by UV light (360 nm) show emission bands corresponding to electronic transitions of the Ce³⁺ ion.[16]

The process of photoluminescence can be broken down into three key steps:

Applications Driven by Optical Properties

The unique optical characteristics of CeVO₄ films make them highly suitable for several cutting-edge applications.

-

Photocatalysis: With a tunable band gap that can be engineered to absorb UV or even visible light, CeVO₄ films can be used to degrade organic pollutants in water and air.[9][16] Upon absorbing a photon with sufficient energy, an electron-hole pair is generated, which can then react with water and oxygen to produce highly reactive radical species that break down contaminants.[16]

-

Luminescent Down-Conversion for Solar Cells: High-energy photons (like UV light) are often inefficiently used by silicon-based solar cells. A luminescent CeVO₄ film, particularly when doped with ions like Dy³⁺, can be placed on top of a solar cell.[2] This film absorbs a high-energy photon and re-emits one or more lower-energy photons that are better matched to the solar cell's peak absorption, thereby enhancing its overall efficiency.[2]

-

Optoelectronic Devices: The combination of semiconducting behavior and high refractive index makes CeVO₄ films potential candidates for components in various optoelectronic devices, such as sensors and photodetectors.[1][18]

Conclusion

Cerium vanadium tetraoxide thin films represent a versatile class of materials whose optical properties can be strategically controlled through the careful selection of synthesis techniques and processing parameters. The ability to tune the optical band gap, the high refractive index, and the characteristic photoluminescence make CeVO₄ a compelling material for next-generation applications in environmental remediation, renewable energy, and advanced optical systems. The experimental protocols and causal explanations provided in this guide offer a robust framework for researchers and scientists to fabricate high-quality films and unlock their full technological potential. Continued research, particularly in the area of large-scale, uniform film deposition and heterostructure engineering, will be crucial in translating the promise of CeVO₄ into practical, high-performance devices.

References

-

ResearchGate. (n.d.). Optical properties of CeO₂ thin films. Retrieved January 30, 2026, from [Link]

-

Atlantis Press. (n.d.). Synthesis and Characterization of Nanoparticulate CeVO₄ by Ultrasound Method and its Photocatalytic Activity. Retrieved January 30, 2026, from [Link]

-

Alicat Scientific. (n.d.). Thin Film Deposition Techniques: CVD, PVD & More. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). The photoluminescence spectra of CePO₄, CeVO₄ and CeV₀.₅P₀.₅O₄. Retrieved January 30, 2026, from [Link]

-

Synthesis of CeVO₄ nanoparticles using sol-gel auto combustion method and their antifungal activity. (n.d.). Retrieved January 30, 2026, from [Link]

-

Optica Publishing Group. (n.d.). Structural and optical properties of vanadium oxides prepared by microwave-assisted reactive magnetron sputtering. Retrieved January 30, 2026, from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of Ce (Cerium) - Fernandez-Perea. Retrieved January 30, 2026, from [Link]

-

Griffith University. (n.d.). Experimental demonstration of vanadium-doped nanostructured ceria for enhanced solar thermochemical syngas production. Retrieved January 30, 2026, from [Link]

-

arXiv.org. (2025). Measurement of photo- and radio-luminescence of thin ThF₄ films. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023). Enhanced Visible-Light Photocatalytic Activities of CeVO₄-V₂O₃ Composite: Effect of Ethylene Glycol. Retrieved January 30, 2026, from [Link]

-

MDPI. (2024). Fabrication of Z-Scheme CeVO₄/BiVO₄ Heterojunction and Its Enhanced Photocatalytic Degradation of NFX. Retrieved January 30, 2026, from [Link]

-

ACS Publications. (2023). Thermodynamic and Structural Properties of Bulk and Thin-Film CeVO₄ and LaVO₄. The Journal of Physical Chemistry C. Retrieved January 30, 2026, from [Link]

-

Journal of Nanostructures. (n.d.). Synthesis of CeVO₄:Dy³⁺ Nanoparticles as Down Converter and Its Application for Efficiency Enhancement in Dye-Sensitized Solar Cells. Retrieved January 30, 2026, from [Link]

-

ACS Publications. (n.d.). Chemical Vapor Deposition of Cerium Oxide Films from a Cerium Alkoxide Precursor. Retrieved January 30, 2026, from [Link]

-

arXiv.org. (2025). [2507.11585] Measurement of photo- and radio-luminescence of thin ThF₄ films. Retrieved January 30, 2026, from [Link]

-

Scientific Research Publishing. (n.d.). Microwave Synthesis and Photocatalytic Properties of CeVO₄/FeVO₄ Nanocomposites. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Variation of refractive index with wavelength of CeO₂ thin films. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and photocatalytic properties of CeVO₄ nanoparticles under UV irradiation. Retrieved January 30, 2026, from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of VO₂ (Vanadium dioxide) - Oguntoye-30C. Retrieved January 30, 2026, from [Link]

-

MDPI. (2024). Large Enhancement of Photoluminescence Obtained in Thin Polyfluorene Films of Optimized Microstructure. Retrieved January 30, 2026, from [Link]

-

AIMS Press. (2019). Overview of thin film deposition techniques. Retrieved January 30, 2026, from [Link]

-

arXiv.org. (n.d.). Vanadium Dioxide Thin Films Synthesized Using Low Thermal Budget Atmospheric Oxidation. Retrieved January 30, 2026, from [Link]

-

SYNTHESIS OF VANADIUM DIOXIDE THIN FILMS AND NANOPOWDERS: A BRIEF REVIEW. (n.d.). Retrieved January 30, 2026, from [Link]

-

arXiv.org. (n.d.). Structural, Chemical and Optical Properties of Cerium Dioxide Film Prepared by Atomic Layer Deposition on TiN and Si Substrates. Retrieved January 30, 2026, from [Link]

-

MDPI. (2022). Facile Preparation of YVO₄: RE Films and the Investigation of Photoluminescence. Retrieved January 30, 2026, from [Link]

-

Technion Research & Development Foundation Ltd. (n.d.). Optoelectronic device applications of organic thin film semiconductors. Retrieved January 30, 2026, from [Link]

-

YouTube. (2020). Optical Properties of Nanomaterials 12: Thin films. Retrieved January 30, 2026, from [Link]

-

Korvus Technology. (n.d.). Thin Film Deposition | Techniques and Systems. Retrieved January 30, 2026, from [Link]

-

NIH National Center for Biotechnology Information. (2021). Synthesis, Optical, Chemical and Thermal Characterizations of PMMA-PS/CeO₂ Nanoparticles Thin Film. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). FeVO₄ nanowires for efficient photocatalytic CO₂ reduction. Catalysis Science & Technology. Retrieved January 30, 2026, from [Link]

-

St. Petersburg Polytechnic University Journal: Physics and Mathematics. (n.d.). Synthesis of thin-film structures of vanadium oxide by spray pyrolysis. Retrieved January 30, 2026, from [Link]

-

YouTube. (2022). Thin Film Deposition Techniques @MajidAli2020. Retrieved January 30, 2026, from [Link]

Sources

- 1. nanochemres.org [nanochemres.org]

- 2. Synthesis of CeVO4:Dy3+ Nanoparticles as Down Converter and Its Application for Efficiency Enhancement in Dye-Sensitized Solar Cells [jns.kashanu.ac.ir]

- 3. aimspress.com [aimspress.com]

- 4. korvustech.com [korvustech.com]

- 5. arxiv.org [arxiv.org]

- 6. ipme.ru [ipme.ru]

- 7. alicat.com [alicat.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. atlantis-press.com [atlantis-press.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. dbc.wroc.pl [dbc.wroc.pl]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. cris.technion.ac.il [cris.technion.ac.il]

Unveiling the Atomic-Scale Landscape of Cerium Vanadium Tetraoxide: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium vanadium tetraoxide (CeVO₄) has emerged as a material of significant scientific and industrial interest, primarily driven by its versatile catalytic, optical, and electronic properties. Its efficacy in applications ranging from environmental catalysis, such as the selective catalytic reduction (SCR) of NOx, to its potential in photocatalysis and energy storage, is fundamentally governed by its intricate atomic and electronic structure. This in-depth technical guide provides a comprehensive exploration of the theoretical and experimental methodologies employed to understand and engineer CeVO₄. By bridging the gap between first-principles computational modeling and empirical characterization, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to rationalize the performance of CeVO₄ and to guide the design of novel, high-performance materials. We will delve into the theoretical underpinnings of its crystal and electronic structure, explore the computational workflows for its study, and connect these theoretical insights to its synthesis, characterization, and catalytic applications.

The Fundamental Architecture of Cerium Vanadium Tetraoxide: A Theoretical Perspective

Cerium vanadium tetraoxide crystallizes in a tetragonal zircon-type structure, a key determinant of its physical and chemical properties.[1] This structural arrangement consists of alternating, edge-sharing CeO₈ dodecahedra and VO₄ tetrahedra. This arrangement gives rise to a unique electronic environment that is central to its functionality.

Crystal and Electronic Structure: Insights from Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in elucidating the atomic and electronic structure of CeVO₄. Standard DFT approximations, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often fall short in accurately describing the strongly correlated f electrons of cerium. This limitation is overcome by employing the DFT+U method, which introduces a Hubbard U term to account for the on-site Coulombic interactions of these localized electrons.

Theoretical studies have shown that the choice of the Hubbard U parameter is critical for accurately predicting the electronic and magnetic properties of CeVO₄. For instance, pure DFT calculations incorrectly predict a ferromagnetic metallic ground state, whereas the DFT+U approach, with an appropriate U value (typically around 5-6 eV for Ce), correctly describes the experimentally observed antiferromagnetic insulating ground state. This correction is crucial for obtaining a band gap that is in good agreement with experimental values, which typically range from 2.2 to 3.8 eV depending on the synthesis method and morphology.

The calculated electronic structure reveals that the valence band is primarily composed of O 2p orbitals, while the conduction band is mainly formed by V 3d and Ce 4f orbitals. The presence of the Ce³⁺ state, stabilized within the zircon structure, is a key feature that contributes to the material's redox properties, which are central to its catalytic activity.

Computational and Experimental Workflows for CeVO₄ Investigation

A synergistic approach combining theoretical modeling with empirical synthesis and characterization is paramount for a comprehensive understanding of CeVO₄. This section outlines the key computational and experimental protocols.

Theoretical Investigation Workflow: A DFT+U Protocol

The following provides a generalized step-by-step workflow for performing a DFT+U calculation on CeVO₄, a common approach in computational materials science.

Step 1: Crystal Structure Definition

-

Obtain the crystallographic information file (CIF) for CeVO₄ (tetragonal, space group I4₁/amd).

-

Define the lattice parameters and atomic positions in the input file for the DFT software package (e.g., VASP, Quantum ESPRESSO).

Step 2: Choosing the DFT Functional and Hubbard U Parameter

-

Select a DFT functional, typically PBE or PW91 for GGA.

-

Specify the Hubbard U value for the Ce f orbitals. This value is often determined by fitting to experimental data (e.g., band gap, lattice parameters) or from linear response calculations. A typical starting point is U = 5 eV.

Step 3: Setting Up the Calculation Parameters

-

Define the plane-wave cutoff energy, which determines the basis set size. A value of 400-500 eV is generally sufficient.

-

Set up the k-point mesh for Brillouin zone integration. The density of the k-point mesh should be converged to ensure accurate results.

-

Specify the convergence criteria for the electronic self-consistency loop and the ionic relaxation.

Step 4: Performing the Calculation

-

Run a geometry optimization to relax the atomic positions and/or the lattice parameters to their minimum energy configuration.

-

Once the structure is relaxed, perform a static self-consistent field (SCF) calculation to obtain the ground-state electronic structure.

Step 5: Post-processing and Analysis

-

Analyze the output to extract key properties such as the total energy, lattice parameters, band structure, density of states (DOS), and magnetic moments.

-

Visualize the crystal structure and electron density to gain further insights.

Experimental Synthesis Protocols: Hydrothermal and Sol-Gel Methods

The properties of CeVO₄ are highly dependent on its morphology and crystallinity, which are in turn controlled by the synthesis method. Here, we detail two common and effective synthesis routes.

2.2.1. Hydrothermal Synthesis of CeVO₄ Nanorods

This method is widely used to produce well-defined nanostructures.

Step 1: Precursor Solution Preparation

-

Dissolve stoichiometric amounts of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium metavanadate (NH₄VO₃) in deionized water in separate beakers.

-

Slowly add the ammonium metavanadate solution to the cerium nitrate solution under vigorous stirring.

Step 2: pH Adjustment

-

Adjust the pH of the resulting solution to a desired value (typically between 5 and 9) using a dilute solution of sodium hydroxide or ammonia. The pH plays a crucial role in controlling the morphology of the final product.

Step 3: Hydrothermal Treatment

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a predetermined duration (e.g., 12-24 hours).

Step 4: Product Recovery and Purification

-

After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

2.2.2. Sol-Gel Synthesis of CeVO₄ Nanoparticles

The sol-gel method offers a route to produce highly homogeneous nanoparticles.

Step 1: Sol Preparation

-

Dissolve cerium(III) nitrate hexahydrate in a mixture of ethanol and deionized water.

-

In a separate container, dissolve ammonium metavanadate in deionized water, potentially with the aid of a complexing agent like citric acid to ensure homogeneity.

Step 2: Gel Formation

-

Slowly add the vanadium precursor solution to the cerium precursor solution under constant stirring.

-

Continue stirring the mixture at a slightly elevated temperature (e.g., 60-80 °C) until a viscous gel is formed.

Step 3: Drying and Calcination

-

Dry the gel in an oven at around 100-120 °C to remove the solvent.

-

Calcine the dried powder in a furnace at a high temperature (e.g., 500-700 °C) for a few hours. The calcination step is crucial for the formation of the crystalline CeVO₄ phase.

Photocatalysis

The semiconducting nature of CeVO₄ makes it a candidate for photocatalytic applications, such as the degradation of organic pollutants and water splitting. Upon irradiation with light of energy greater than its band gap, electron-hole pairs are generated. These charge carriers can then migrate to the catalyst surface and participate in redox reactions.

Theoretical calculations of the band structure and density of states can predict the photocatalytic potential of CeVO₄. The positions of the valence and conduction band edges relative to the redox potentials of water and other target molecules determine the thermodynamic feasibility of the photocatalytic reactions. Furthermore, DFT can be used to study the effect of defects, such as oxygen vacancies, on the electronic structure and charge carrier dynamics, providing a theoretical basis for enhancing photocatalytic activity through defect engineering.

Quantitative Data Summary

The following tables summarize key quantitative data for CeVO₄ from both theoretical calculations and experimental measurements.

Table 1: Comparison of Theoretical and Experimental Lattice Parameters for Tetragonal CeVO₄

| Method | a (Å) | c (Å) | Reference |

| Theoretical (DFT+U) | |||

| LDA+U | 7.33 | 6.49 | [2] |

| GGA+U | 7.42 | 6.58 | [2] |

| Experimental | |||

| XRD | 7.38 - 7.40 | 6.50 - 6.52 | [3][4] |

Table 2: Calculated and Experimental Band Gaps of CeVO₄

| Method | Band Gap (eV) | Reference |

| Theoretical (DFT+U) | ||

| LDA+U | 2.8 - 3.2 | [2] |

| GGA+U | 2.5 - 2.9 | [2] |

| Experimental | ||

| UV-Vis Spectroscopy | 2.2 - 3.8 | [5][6] |

Conclusion and Future Outlook

The synergy between theoretical modeling and experimental investigation has been pivotal in advancing our understanding of cerium vanadium tetraoxide. DFT+U calculations have proven to be an indispensable tool for accurately describing its electronic structure and for elucidating the mechanisms of its catalytic activity. This theoretical framework, when coupled with advanced synthesis and characterization techniques, provides a powerful platform for the rational design of CeVO₄-based materials with tailored properties for specific applications.

Future research directions will likely focus on more complex theoretical models that can capture dynamic effects and the influence of the reaction environment on the catalyst's behavior. The exploration of novel dopants and heterostructures, guided by theoretical predictions, will continue to be a fruitful avenue for enhancing the performance of CeVO₄ in catalysis and other emerging technologies. The continued development of both computational and experimental methodologies promises to unlock the full potential of this versatile material.

References

-

Multi-Prismatic Hollow Cube CeVO4 with Adjustable Wall Thickness Directed towards Photocatalytic CO2 Reduction to CO. MDPI. [Link] [1][3]2. Synthesis of CeVO4 nanoparticles using sol-gel auto combustion method and their antifungal activity. Nanochemistry Research. [Link] [5][6]3. Formation of the Cerium Orthovanadate CeVO4: DFT+U study. ResearchGate. [Link] [2]4. Lattice parameters of CeVO 4 in the V-Ce-oxide samples with and without DEG. ResearchGate. [Link]

Sources

Comprehensive Technical Profile: Cerium(III) Orthovanadate (CeVO₄)

CAS Number: 13597-19-8 Synonyms: Cerium Vanadium Tetraoxide, Cerous Vanadate Molecular Formula: CeVO₄ Molecular Weight: 255.06 g/mol [1][2][3][4]

Part 1: Executive Technical Summary

Cerium(III) Orthovanadate (CeVO₄) is a rare-earth inorganic compound belonging to the orthovanadate family.[5] Unlike simple oxides, CeVO₄ crystallizes in a zircon-type tetragonal structure (

For researchers in drug development and materials science, CeVO₄ represents a dual-functional scaffold:

-

Biomedical Potency: It exhibits significant antibacterial, antifungal, and antioxidant properties, driven by the redox switching between Ce³⁺/Ce⁴⁺ and V⁴⁺/V⁵⁺ states, which facilitates Reactive Oxygen Species (ROS) modulation.

-

Optoelectronic Utility: With a direct band gap of ~2.8–3.2 eV, it functions as a visible-light-active photocatalyst and a luminescent host matrix.

Part 2: Physicochemical Architecture

Crystal Structure & Stability

At standard temperature and pressure (STP), CeVO₄ adopts the Zircon phase.[5] This structure consists of alternating edge-sharing

-

Lattice Parameters:

, -

Phase Transitions: Under high pressure (>4 GPa) or extreme temperature, it may undergo a phase transition to a Monazite (monoclinic) or Scheelite structure, altering its electronic density of states.

Electronic Properties

-

Band Gap: 2.76 eV – 3.2 eV (Tunable via morphology).

-

Magnetic Behavior: Paramagnetic, attributed to the 4f¹ electron configuration of the Ce³⁺ ion.

-

Luminescence: Exhibits strong emission in the visible range (often blue/green) when excited by UV light, utilized in bio-imaging.

Part 3: Synthesis Protocols

Note: The following protocols are synthesized from field-proven methodologies (Hydrothermal and Sol-Gel) to ensure reproducibility and high phase purity.

Protocol A: Hydrothermal Synthesis (High Crystallinity)

Objective: Production of anisotropic nanorods/nanowires for catalytic applications.

Reagents:

-

Cerium(III) Nitrate Hexahydrate (

) -

Ammonium Metavanadate (

)[6][7] -

Sodium Hydroxide (NaOH)

-

Deionized Water (DIW)

Step-by-Step Workflow:

-

Precursor Dissolution: Dissolve 2.0 mmol of

in 20 mL DIW. Separately, dissolve 2.0 mmol of -

Complexation: Dropwise add the vanadate solution to the cerium solution under vigorous magnetic stirring (500 rpm). A yellowish precipitate will form immediately.

-

pH Adjustment: Adjust pH to 10.0 using 1M NaOH. This step controls the hydrolysis rate and final morphology.

-

Autoclaving: Transfer the suspension to a Teflon-lined stainless steel autoclave (fill factor 70%). Seal and heat at 180°C for 12–24 hours .

-

Purification: Cool to room temperature naturally. Centrifuge the precipitate (6000 rpm, 10 min). Wash 3x with DIW and 1x with Ethanol to remove ionic byproducts.

-

Calcination (Optional): For higher crystallinity, anneal at 400°C for 2 hours in air.

Protocol B: Urea-Assisted Sol-Gel Auto-Combustion (Bio-Active Nanoparticles)

Objective: Rapid synthesis of spherical nanoparticles with high surface area for antimicrobial assays.

Reagents:

-

Cerium(III) Nitrate Hexahydrate

-

Urea (

) – Acts as fuel and reducing agent.

Step-by-Step Workflow:

-

Stoichiometric Mixing: Mix Oxidizer (Nitrate/Vanadate) and Fuel (Urea) in a 1:1 molar ratio in minimal DIW to form a homogeneous solution.

-

Gelation: Heat the solution at 80°C on a hot plate under constant stirring until excess water evaporates, forming a viscous gel.

-

Combustion: Increase temperature to ~300°C. The gel will ignite (auto-combustion), releasing gases (

) and leaving a voluminous, foamy powder. -

Sintering: Grind the foam into a fine powder and sinter at 600°C for 2 hours to remove carbonaceous residues and crystallize the CeVO₄ phase.

Visualization: Synthesis Logic Flow

Caption: Comparative workflow for Hydrothermal (high crystallinity) vs. Sol-Gel (high surface area) synthesis of CeVO₄.

Part 4: Functional Applications in Drug Development & Research

Antimicrobial & Antifungal Activity

CeVO₄ nanoparticles have demonstrated potent efficacy against pathogens including S. aureus, E. coli, and Candida albicans.

-

Mechanism of Action:

-

Oxidative Stress: The nanoparticles generate Reactive Oxygen Species (ROS) such as superoxide anions (

) and hydroxyl radicals ( -

Membrane Disruption: Electrostatic interaction between positively charged CeVO₄ surface defects and negatively charged bacterial membranes leads to cell wall rupture.

-

Redox Cycling: The

and

-

Biomedical Sensing & Imaging

Due to its photoluminescence and paramagnetic properties, CeVO₄ is investigated as a theranostic agent :

-

Contrast Agent: Potential use in MRI (due to Gd-like paramagnetic behavior of Ce³⁺).

-

Fluorescence Imaging: Doping with Lanthanides (e.g., Eu³⁺, Dy³⁺) shifts emission to red/yellow, allowing for deep-tissue bio-imaging without background auto-fluorescence.

Photocatalytic Degradation

In environmental pharmacology (degradation of pharmaceutical pollutants), CeVO₄ serves as a visible-light photocatalyst.[9]

-

Target: Degradation of organic dyes and antibiotic residues in wastewater.

-

Efficiency: Enhanced by the narrow band gap (~2.8 eV), allowing solar spectrum utilization.

Part 5: Safety, Toxicity & Handling (MSDS Summary)

While Cerium compounds are generally considered low-toxicity compared to other heavy metals, specific precautions for nanoparticulate CeVO₄ are mandatory due to inhalation risks.

| Hazard Category | Classification | Precaution |

| Acute Toxicity | Oral (Category 4) | Harmful if swallowed.[6] Do not ingest. |

| Inhalation | STOT SE 3 | May cause respiratory irritation. Use fume hood. |

| Skin/Eye | Irritant | Wear nitrile gloves and safety goggles. |

| Environmental | Aquatic Chronic | Do not dispose of in drains; toxic to aquatic life. |

Self-Validating Safety Check:

-

Before Experiment: Verify particle size.[10][11] Nanoparticles (<100 nm) penetrate barriers more easily than bulk powder. Use N95 or P100 respiratory protection when handling dry nanopowder.

Part 6: References

-

Kamble, D. R., et al. (2018).[12][13] "Efficient Synthesis of CeVO4 Nanoparticles Using Combustion Route and Their Antibacterial Activity." Journal of Nanostructures, 8(2), 144-151.[12] Link

-

Ghotekar, S., et al. (2018).[8][13] "Synthesis of CeVO4 nanoparticles using sol-gel auto combustion method and their antifungal activity." Journal of Sol-Gel Science and Technology. Link

-

Handayani, E. M., et al. (2022). "Sol Gel Synthesis of CeVO4 using (Senna occidentalis (L.) Link) Leaves Extract: Characterization and Photocatalytic under Visible Light Irradiation." Jurnal Penelitian Pendidikan IPA, 8(4). Link

-

Errandonea, D., et al. (2011). "Zircon to monazite phase transition in CeVO4: X-ray diffraction and Raman-scattering measurements." Physical Review B. Link

-

Materials Project. (2025). "Materials Data on CeVO4 (mp-19214)." The Materials Project. Link

Sources

- 1. Cerium Vanadate | CAS 13597-19-8 | Lorad Chemical Corporation [loradchemical.com]

- 2. CERIUM VANADIUM OXIDE CAS#: 13597-19-8 [amp.chemicalbook.com]

- 3. Cerium Vanadate powder CAS 13597-19-8 CeVO4 | Xinglu [xingluchemical.com]

- 4. Cerium-Vanadium Oxide Powder (CAS No. 13597-19-8) | Stanford Advanced Materials | UK Supplier [samaterials.co.uk]

- 5. arxiv.org [arxiv.org]

- 6. echemi.com [echemi.com]

- 7. repositorio.cualtos.udg.mx:8080 [repositorio.cualtos.udg.mx:8080]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Synthesis of CeVO4 nanoparticles using sol-gel auto combustion method and their antifungal activity [academia.edu]

- 11. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 13. semanticscholar.org [semanticscholar.org]

Methodological & Application

electrochemical sensor based on CeVO4 nanocomposite

Application Note: High-Sensitivity Electrochemical Quantification of Pharmaceutical Actives using CeVO₄/MWCNT Nanocomposites

Abstract

This guide details the fabrication, characterization, and application of a CeVO₄/MWCNT nanocomposite sensor for the trace quantification of pharmaceutical compounds, specifically focusing on sulfonamide antibiotics (e.g., Sulfamethazine) as a validation case study. By synergizing the catalytic redox properties of rare-earth vanadates (Ce³⁺/Ce⁴⁺ and V⁴⁺/V⁵⁺ couples) with the high electrical conductivity of MWCNTs, this sensor architecture overcomes the limitations of bare glassy carbon electrodes (GCE), offering enhanced electron transfer kinetics, superior active surface area, and sub-micromolar detection limits.

Introduction: The CeVO₄ Advantage

In drug development and environmental pharmacovigilance, the rapid detection of electroactive pharmaceutical ingredients (APIs) is critical. Traditional HPLC-MS methods, while accurate, are capital-intensive and slow. Electrochemical sensors offer a viable alternative, provided they meet stringent sensitivity requirements.

Why CeVO₄ Nanocomposites?

-

Dual Redox Centers: CeVO₄ (Zircon-type tetragonal structure) contains both Cerium and Vanadium centers. The transition between Ce³⁺/Ce⁴⁺ and V⁴⁺/V⁵⁺ states facilitates electrocatalytic oxidation of organic analytes.

-

Electronic Conductivity: While CeVO₄ is a semiconductor with a wide bandgap (~3.2 eV), its integration with Multi-Walled Carbon Nanotubes (MWCNTs) creates a conductive percolation network, reducing charge transfer resistance (

). -

Surface Area: The nanocomposite prevents the restacking of MWCNTs and the agglomeration of CeVO₄ nanoparticles, maximizing the electroactive surface area (

).

Material Synthesis Protocol

Objective: Synthesize uniform CeVO₄ nanorods decorated on MWCNTs via a one-pot hydrothermal method.

Reagents & Equipment

-

Precursors: Cerium(III) nitrate hexahydrate (

), Ammonium metavanadate ( -

Scaffold: Functionalized MWCNTs (acid-treated to introduce -COOH groups).

-

Solvents: Deionized (DI) water, Ethanol.

-

Equipment: Teflon-lined stainless steel autoclave (50 mL), Ultrasonicator, Centrifuge, Vacuum drying oven.

Step-by-Step Synthesis Workflow

-

MWCNT Dispersion:

-

Disperse 20 mg of acid-treated MWCNTs in 30 mL of DI water.

-

Critical Step: Sonicate for 45 minutes. Reasoning: Proper dispersion is essential to prevent MWCNT bundling, ensuring CeVO₄ nucleates on the nanotube surface rather than in bulk solution.

-

-

Precursor Dissolution:

-

Add 1.0 mmol

and 1.0 mmol -

Stir magnetically for 30 minutes at room temperature to ensure ionic equilibrium.

-

-

Hydrothermal Treatment:

-

Adjust pH to ~9 using dilute NaOH (if required for specific morphology control, though neutral pH often yields rods).

-

Transfer the mixture to the Teflon-lined autoclave.

-

Heat at 180°C for 12 hours .

-

Mechanism:[1] High pressure/temperature drives the crystallization of CeVO₄ directly onto the MWCNT sidewalls.

-

-

Purification:

-

Cool naturally to room temperature.

-

Centrifuge the black precipitate at 6000 rpm for 10 minutes.

-

Wash 3x with DI water and 2x with ethanol to remove unreacted ions (

,

-

-

Drying:

-

Dry the precipitate at 60°C for 12 hours in a vacuum oven.

-

Result: Dark grey CeVO₄/MWCNT nanocomposite powder.

-

Figure 1: Step-by-step hydrothermal synthesis workflow for CeVO₄/MWCNT nanocomposite.

Sensor Fabrication & Characterization

Electrode Preparation

-

Substrate: Glassy Carbon Electrode (GCE, 3 mm diameter).

-

Polishing: Polish GCE with 0.05 µm alumina slurry on a microcloth until a mirror finish is achieved. Sonicate in ethanol and water (1 min each) to remove alumina residues.

-

Ink Formulation: Disperse 2 mg of CeVO₄/MWCNT composite in 1 mL of DI water (or 0.5% Nafion solution for better adhesion). Sonicate for 20 min.

-

Drop-Casting: Pipette 5 µL of the suspension onto the GCE surface.

-

Drying: Dry under an infrared lamp or in air at room temperature.

Electrochemical Characterization (Validation)

Before analyte testing, validate the sensor surface using a standard redox probe [

-

Technique: Cyclic Voltammetry (CV).[2]

-

Electrolyte: 0.1 M KCl containing 5 mM

. -

Expected Result: The CeVO₄/MWCNT/GCE should exhibit a higher peak current (

) and smaller peak-to-peak separation (

Analytical Application: Detection of Sulfamethazine (SMZ)

Case Study Context: Sulfamethazine is a common sulfonamide antibiotic.[3] Its electrochemical oxidation is irreversible and pH-dependent.

Experimental Setup

-

Working Electrode: CeVO₄/MWCNT/GCE.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

Counter Electrode: Platinum wire.

-

Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), optimized pH 6.0 - 7.0.

Measurement Protocol (Differential Pulse Voltammetry - DPV)

-

Conditioning: Cycle the electrode in blank PBS (CV, -0.2 to 1.2 V) until a stable background is obtained.

-

Accumulation (Optional but Recommended): Immerse electrode in stirring sample solution at Open Circuit Potential (OCP) for 60-120 seconds to allow analyte adsorption.

-

DPV Parameters:

-

Potential Range: 0.6 V to 1.3 V.

-

Pulse Amplitude: 50 mV.

-

Pulse Width: 0.05 s.

-

Scan Rate: 10-50 mV/s.

-

-

Signal: Look for an anodic oxidation peak around +0.9 V to +1.1 V (vs Ag/AgCl).

Sensing Mechanism

The detection relies on the electrocatalytic oxidation of the amine group (

Figure 2: Electrocatalytic mechanism for the oxidation of Sulfamethazine on the CeVO₄/MWCNT interface.

Data Analysis & Performance Metrics

To ensure scientific rigor, compare your results against these standard performance benchmarks derived from literature.

Table 1: Analytical Performance Benchmarks (CeVO₄-based Sensors)

| Parameter | Value / Range | Notes |

| Linear Dynamic Range | 0.05 µM – 100 µM | Wide range suitable for pharmaceutical formulations. |

| Limit of Detection (LOD) | 0.02 µM (20 nM) | Calculated as |

| Sensitivity | ~0.5 - 1.5 µA/µM | Highly dependent on MWCNT loading. |

| Reproducibility (RSD) | < 4.0% | Based on 5 replicate measurements. |

| Stability | > 90% retention | After 2 weeks storage in air. |

Troubleshooting Guide:

-

Broad/Weak Peaks: Usually indicates poor dispersion of the nanocomposite. Re-sonicate the ink for >30 mins.

-

High Background Current: Incomplete washing of the synthesized material. Ensure all nitrate/ammonium ions are removed during the centrifuge step.

-

Peak Shift: pH dependent. If the peak shifts negatively, pH is likely higher than intended (Proton-coupled electron transfer:

).

References

-

Incorporating Cerium Vanadate into Multi-Walled Carbon Nanotubes for Fabrication of Sensitive Electrochemical Sensors toward Sulfamethazine Determination. Source: MDPI (2023). URL:[Link] Relevance: Primary source for the CeVO₄/MWCNT synthesis and Sulfamethazine detection protocol.

-

Cerium vanadate/nitrogen-doped graphene (CeVO₄/N-rGO) nanocomposite-modified electrochemical sensing platform for simultaneous detection of fenitrothion and imidacloprid. Source: ResearchGate (2025).[2][4] URL:[Link] Relevance: Validates the use of CeVO₄ with graphene derivatives for high-sensitivity pesticide/drug sensing.

-

Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs. Source: MDPI (2023). URL:[Link] Relevance: Broad overview of electrochemical sensor performance metrics and validation standards in drug development.

-

Sonochemical synthesis of CeVO₄ nanoparticles for electrochemical hydrogen storage. Source: ResearchGate (2021). URL:[Link] Relevance: Provides alternative synthesis routes and characterization details for CeVO₄ nanostructures.

Sources

Application Note: A Validated Protocol for the Hydrothermal Synthesis of Cerium(III) Orthovanadate (CeVO₄) Nanorods

Abstract

Cerium(III) orthovanadate (CeVO₄) nanostructures, particularly in their one-dimensional nanorod morphology, are attracting significant research interest due to their unique electronic, optical, and catalytic properties.[1] These materials show great promise in diverse applications, including photocatalysis for environmental remediation, gas sensing, and as components in solid oxide fuel cells.[1][2][3] The hydrothermal method offers a reliable and scalable route for synthesizing crystalline nanomaterials by leveraging elevated temperature and pressure.[4] This application note provides a detailed, field-proven protocol for the synthesis of CeVO₄ nanorods. We delve into the underlying chemical principles, explain the causality behind critical experimental parameters, and offer a step-by-step workflow designed for reproducibility in a standard laboratory setting. The protocol emphasizes the crucial role of pH in directing the morphological outcome, ensuring the preferential formation of the desired nanorod structure.[1]

Scientific Principles and Mechanistic Insights

The hydrothermal synthesis of CeVO₄ is a crystallization process that occurs in an aqueous solution within a sealed, heated vessel known as an autoclave. The elevated temperature and corresponding autogenous pressure accelerate the dissolution and recrystallization of precursors, facilitating the formation of well-defined crystalline structures.[4]

The core chemical reaction involves the precipitation of cerium(III) orthovanadate from its precursor ions:

Ce³⁺ + VO₄³⁻ → CeVO₄ (s)

The final morphology of the CeVO₄ product is not arbitrary; it is a direct consequence of the nucleation and growth kinetics, which are profoundly influenced by the reaction conditions.

The Critical Role of pH: The pH of the precursor solution is the most critical parameter for controlling the morphology of the final CeVO₄ product.[1][5] The synthesis of nanorods is favored under specific acidic conditions, typically between pH 2 and 3.[1]

-

At pH 2-3 (Nanorod Formation): In this acidic range, the reaction kinetics favor anisotropic (one-dimensional) growth. The dissolution of smaller, initially formed nanoparticles and their subsequent redeposition onto larger, growing crystals—a process known as Ostwald ripening—is carefully balanced to promote elongation along a specific crystallographic axis, resulting in nanorods.[5]

-

At pH > 4 (Nanoparticle Formation): In less acidic or neutral conditions, the nucleation rate is higher, leading to the rapid formation of numerous small, isotropic (uniformly shaped) nanoparticles.[1]

-

At pH < 2 (Microflower Formation): In highly acidic environments (e.g., pH 1), the nanorods that initially form may self-assemble into more complex, hierarchical structures resembling microflowers.[1]

Therefore, precise control over the solution's acidity is paramount for achieving the desired nanorod morphology.

Materials and Equipment

Reagents

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) (ACS grade, 99.5% or higher)

-

Ammonium metavanadate (NH₄VO₃) (ACS grade, 99% or higher)

-

Hydrochloric acid (HCl), 3 M solution

-

Deionized (DI) water (18.2 MΩ·cm)

-

Absolute ethanol (ACS grade)

Equipment

-

100 mL Teflon-lined stainless steel autoclave

-

Laboratory oven capable of maintaining 200 °C

-

Magnetic stirrer with heating plate

-

pH meter or pH indicator strips

-

250 mL glass beakers

-

Graduated cylinders and pipettes

-

Centrifuge capable of 4000 rpm

-

Spatulas and weighing balance

-

Protective equipment: safety goggles, lab coat, gloves

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis of CeVO₄ nanorods based on a typical laboratory-scale reaction.

Step 1: Preparation of Precursor Solution A (Cerium Source) 1.1. Weigh 2.17 g of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), which corresponds to 5 mmol. 1.2. Dissolve the weighed precursor in 50 mL of DI water in a 250 mL beaker. 1.3. Stir the solution using a magnetic stirrer until the solid is completely dissolved.

Step 2: Preparation of Precursor Solution B (Vanadium Source) 2.1. Weigh 0.58 g of ammonium metavanadate (NH₄VO₃), corresponding to 5 mmol. 2.2. In a separate 250 mL beaker, add the NH₄VO₃ to 50 mL of DI water. 2.3. Heat the solution to approximately 80 °C while stirring to facilitate the complete dissolution of the ammonium metavanadate.[6] 2.4. Allow the solution to cool to room temperature.

Step 3: Mixing and pH Adjustment 3.1. While continuously stirring Solution A, slowly add Solution B to it dropwise. 3.2. Continue stirring the resulting mixture for 30 minutes to ensure homogeneity. 3.3. Crucial Step: Adjust the pH of the mixture to a final value of 2.0 - 3.0 by adding 3 M HCl solution drop by drop. Monitor the pH carefully using a calibrated pH meter. This step directly controls the final nanorod morphology.[1]

Step 4: Hydrothermal Reaction 4.1. Transfer the final pH-adjusted mixture into a 100 mL Teflon-lined stainless steel autoclave. The total volume should not exceed 80% of the liner's capacity. 4.2. Seal the autoclave tightly. 4.3. Place the sealed autoclave into a preheated laboratory oven set to 200 °C.[3] 4.4. Maintain the reaction for 24 hours.[3]

Step 5: Product Recovery and Purification 5.1. After 24 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot and under pressure. 5.2. Once cooled, open the autoclave and collect the precipitate. 5.3. Wash the collected product three times with DI water to remove any unreacted ions and byproducts. For each wash, centrifuge the mixture at 4000 rpm for 10 minutes, discard the supernatant, and resuspend the solid in fresh DI water. 5.4. Perform two additional washing steps using absolute ethanol to remove residual water. 5.5. After the final wash, dry the purified white precipitate in an oven at 80 °C for 12-24 hours.[3][6]

Step 6: Characterization 6.1. The final dried powder consists of CeVO₄ nanorods. 6.2. Characterize the product using standard techniques:

- X-ray Diffraction (XRD): To confirm the pure tetragonal zircon-type crystal structure of CeVO₄.[1][7]

- Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the nanorod morphology and determine their dimensions.[1][2]

- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic V-O stretching vibrations of the VO₄³⁻ tetrahedra.[2][7]

Experimental Workflow and Data Summary

Visual Workflow

Caption: Workflow for the hydrothermal synthesis of CeVO₄ nanorods.

Summary of Key Experimental Parameters

| Parameter | Value | Rationale / Importance |

| Cerium Precursor | Ce(NO₃)₃·6H₂O | Provides the Ce³⁺ ions. |

| Vanadium Precursor | NH₄VO₃ | Provides the VO₄³⁻ ions after dissolution in water. |

| Molar Ratio (Ce:V) | 1:1 | Stoichiometric ratio for the formation of CeVO₄. |

| Solution pH | 2.0 - 3.0 | Critical parameter for directing anisotropic growth to form nanorods. [1] |

| Hydrothermal Temp. | 200 °C | Ensures sufficient energy for precursor dissolution and crystallization.[3] |

| Reaction Time | 24 hours | Allows for the completion of crystal growth and ripening processes.[3] |

| Post-synthesis Drying Temp. | 80 °C | Removes residual water and ethanol without altering the crystal structure. |

Troubleshooting

| Observed Issue | Probable Cause | Suggested Solution |

| Final product is nanoparticles, not nanorods. | Incorrect pH (likely > 3). | Recalibrate the pH meter. Ensure pH is accurately adjusted to 2.0-3.0 before sealing the autoclave. |

| Impurity peaks observed in XRD pattern. | Incomplete washing of the product. | Increase the number of washing cycles with DI water and ethanol to ensure all byproducts are removed. |

| Low product yield. | Incomplete dissolution of precursors or reaction. | Ensure NH₄VO₃ is fully dissolved (with heating) before mixing. Confirm reaction time and temperature are correct. |

References

- Thongtem, S., et al. (2012). Synthesis and characterization of CeVO₄ by microwave radiation method and its photocatalytic activity. Journal of Nanomaterials, 2012, 1-7. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVsYtlh8ovFYIAxpL6X1oN-SVYzo0bkLg3GA2y8lqr6XyaubpmPrTu1Q_cKgZGspDz9TGC9U3_WpAe8e6q4rdK_Roq30TgNJPxicmyzQomRRUbgZ73NdDUBWahnzq_duu60Ntchb9p6UfjJq6a_YO3oj5Tolhl98Hsf2P8iBVcFbOm_dEyaARKa5Y8XIFAe_u9cWyILljZCw==]

- Mary, J. A., et al. (2024). X-Ray diffraction profile of the synthesized CeVO₄ NPs at room temperature. Applied Nanoscience. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFkXe_hZFJoh3OK8UuETlufoJJfMJ9Smjt959SXwMbppTsSqgjohCyOpwNIA0jUPbJE_Odr8-3n8WJUmzjaBALlEM11G-cNSfa0xie4d8Jl6Az2X7OpRh32mY2BH_B9zUlzvbLHB8yw0MF5WHprPwW8GT5JeEOhKXohs7Zk3q3CykC7AMOBQ5bu1YuyR63uvsLm17WdYKXOe_yM2wK-iML98zpaU_6OZoht-PWKTBQ1u4jpqpyZvA=]

- Balamurugan, A., et al. (2022). Synthesis and characterization of CeVO₄ nanoparticles and evaluation of the corrosion inhibition properties of Zn–CeVO₄ composite coatings on mild steel in 3.5% NaCl medium. New Journal of Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEPNJbh-gmkt4IsJGUJOz4Ut7s2H9MmvN7fyv21i6bcwBBpAvLgGDVm37Kv_ZGuaBnskfSt5ShFr_TOpsoECGRlVrtbaDLhpJvMSPypuc94HHUzW7LG9DTZwrbIF2ueMOcJLMpThAlBEY13vp3DffmeOn7ycSK52SdQfGk]

- Phuruangrat, A., et al. (2015). Synthesis and photocatalytic properties of CeVO₄ nanoparticles under UV irradiation. Chiang Mai Journal of Science. [Available at: https://www.researchgate.

- Rahimi-Nasrabadi, M., et al. (2018). Hydrothermal synthesis of CeVO₄ nanostructures with different morphologies for electrochemical hydrogen storage. Journal of Materials Science: Materials in Electronics. [Available at: https://www.researchgate.net/publication/327581179_Hydrothermal_synthesis_of_CeVO4_nanostructures_with_different_morphologies_for_electrochemical_hydrogen_storage]

- Kabila, E., et al. (2020). Sol Gel Synthesis of CeVO₄ using (Senna occidentalis (L.) Link) Leaves Extract: Characterization and Photocatalytic under Visible Light Irradiation. ResearchGate. [Available at: https://www.researchgate.

- Pourmortazavi, S.M., et al. (2018). Co-precipitation synthesis of CeVO₄/rGO nanoparticles for electrochemical hydrogen storage. ResearchGate. [Available at: https://www.researchgate.net/publication/328766113_Co-precipitation_synthesis_of_CeVO4rGO_nanoparticles_for_electrochemical_hydrogen_storage]

- Phuruangrat, A., et al. (2015). SYNTHESIS AND PHOTOCATALYTIC PROPERTIES OF CeVO₄ NANOPARTICLES UNDER UV IRRADIATION. CMU J. Nat. Sci., 14(3). [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjZxL9OwwKojqnkY5RtOK-fsJ1b62DeWyc81t0AkvfuvoP9pVey03SOiheaf-44ca3WyziMfELvjqBSMr6TeEKMuaDGuwhFcCJny4RLRNgOWjai4NfVnXwLUndbwPcudf5pErVfGw=]

- Wang, X., et al. (2022). Fabrication of Z-Scheme CeVO₄/BiVO₄ Heterojunction and Its Enhanced Photocatalytic Degradation of NFX. Molecules, 27(15), 4983. [Available at: https://www.mdpi.com/1420-3049/27/15/4983]

- Manasi, P., et al. (2022). Surfactant effects on the synthesis of porous cerium oxide from a type IV deep eutectic solvent. Journal of Materials Chemistry A. [Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ta/d2ta04907a]

- Singh, V., et al. (2014). Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences. [Available at: https://www.ijcmas.com/vol-3-5/Vandana%20Singh,%20et%20al.pdf]

- Drozdov, V., et al. (2018). Hydrothermal synthesis of CeO₂ nanostructures and their electrochemical properties. Nanosystems: Physics, Chemistry, Mathematics. [Available at: https://www.researchgate.net/publication/328227608_Hydrothermal_synthesis_of_CeO2_nanostructures_and_their_electrochemical_properties]

- Byrappa, K., & Yoshimura, M. (2013). Synthesis of Nanoparticles via Solvothermal and Hydrothermal Methods. In: Handbook of Nanoparticles. Springer, Cham. [Available at: https://www.researchgate.net/publication/308949704_Synthesis_of_Nanoparticles_via_Solvothermal_and_Hydrothermal_Methods]

- Wang, G., et al. (2010). Influence of pH on Morphology and Formation Mechanism of CeO₂ Nanocrystalline. Journal of the Chinese Ceramic Society. [Available at: https://www.researchgate.net/publication/287311756_Influence_of_pH_on_Morphology_and_Formation_Mechanism_of_CeO_2_Nanocrystalline]

- Gernhart, Z., & Cheung, C. L. (2014). Microwave-Assisted Hydrothermal Synthesis of Ceria Nanorods: Reaction Temperature Study. University of Nebraska-Lincoln Digital Commons. [Available at: https://digitalcommons.unl.edu/chemengchemposters/11/]